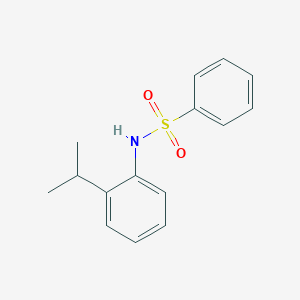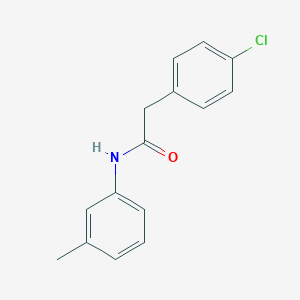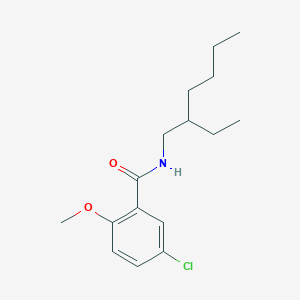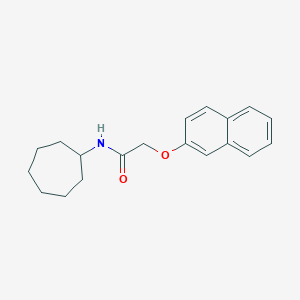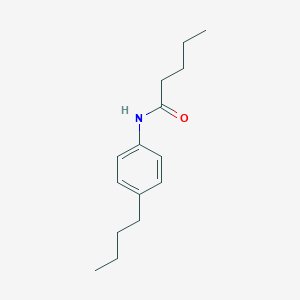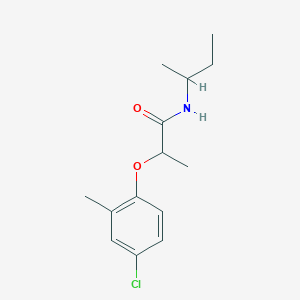![molecular formula C8H13N3OS2 B291595 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound with the molecular formula C9H16N2O2S2. It is also known as Etazolate and is used as a research chemical in various scientific studies. The compound belongs to the class of thiadiazole derivatives and has shown potential therapeutic effects in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of Etazolate is not fully understood. However, it has been suggested that the compound acts by modulating the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By modulating the activity of GABA receptors, Etazolate may help to reduce anxiety, seizures, and other neurological symptoms.
Biochemical and physiological effects:
Etazolate has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. The compound has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. Etazolate has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etazolate has several advantages as a research chemical. It is relatively easy to synthesize and purify, making it readily available for use in scientific studies. The compound has also shown promising results in various preclinical models, suggesting that it may have therapeutic potential for a range of neurological disorders.
However, there are also some limitations to the use of Etazolate in lab experiments. The compound has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood. Additionally, the precise mechanism of action of Etazolate is not fully understood, which may limit its potential use in drug development.
Direcciones Futuras
There are several future directions for research on Etazolate. One potential area of study is the use of the compound in the treatment of anxiety disorders. Etazolate has shown promising results in preclinical models of anxiety, and further research could help to elucidate its potential as an anxiolytic drug.
Another area of research is the use of Etazolate in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound has shown neuroprotective effects in preclinical models, and further research could help to determine its potential as a disease-modifying therapy for these disorders.
Overall, Etazolate is a promising research chemical that has shown potential therapeutic effects in various preclinical models. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure Etazolate.
Aplicaciones Científicas De Investigación
Etazolate has been extensively studied for its potential therapeutic effects in various preclinical models. It has been shown to possess anxiolytic, anticonvulsant, and neuroprotective properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS2/c1-3-5-6(12)9-7-10-11-8(14-7)13-4-2/h3-5H2,1-2H3,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOECMAUHDYYEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

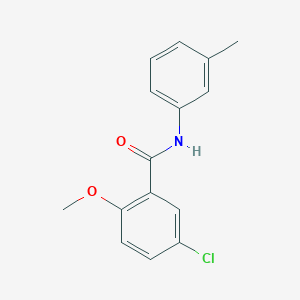


![Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate](/img/structure/B291517.png)

